molecular formula C13H21N3O B2412037 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine CAS No. 2380088-61-7

5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine

Cat. No. B2412037
CAS RN: 2380088-61-7
M. Wt: 235.331
InChI Key: KTDDRTJVLLWRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine, also known as MPO, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MPO belongs to the pyrimidine family of compounds and is structurally similar to other pyrimidine-based drugs such as thymine and cytosine.

Mechanism of Action

The exact mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is not fully understood, but it is believed to act through multiple pathways. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to modulate the expression of various genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have various biochemical and physiological effects. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has several advantages for lab experiments. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine exhibits potent anti-cancer and anti-inflammatory properties, which make it an attractive candidate for further research. However, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine also has some limitations. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has not been extensively studied in humans, which limits its potential for clinical use.

Future Directions

There are several future directions for research on 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine. One potential direction is to investigate the use of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine in combination with other drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine in humans.
Conclusion
In conclusion, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine exhibits potent anti-cancer and anti-inflammatory properties, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine and its potential for clinical use.

Synthesis Methods

5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is synthesized through a multistep process involving the reaction of 4-methylpyrimidine-5-carbaldehyde with 1-propan-2-ylpiperidine, followed by the addition of a pyridine-2-ylamine group. The final product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10(2)16-6-4-12(5-7-16)17-13-14-8-11(3)9-15-13/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDDRTJVLLWRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine

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